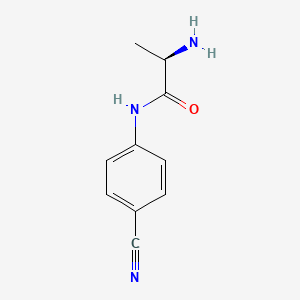

N1-(4-cyanophenyl)-D-alaninamide

Description

N1-(4-Cyanophenyl)-D-alaninamide is a chiral alaninamide derivative featuring a 4-cyanophenyl substituent on the amide nitrogen. This compound is structurally characterized by a D-alanine backbone conjugated to a para-cyano-substituted aromatic ring.

Properties

Molecular Formula |

C10H11N3O |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(2R)-2-amino-N-(4-cyanophenyl)propanamide |

InChI |

InChI=1S/C10H11N3O/c1-7(12)10(14)13-9-4-2-8(6-11)3-5-9/h2-5,7H,12H2,1H3,(H,13,14)/t7-/m1/s1 |

InChI Key |

OYCFJNLTYRSBAR-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)NC1=CC=C(C=C1)C#N)N |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Impact of Substituent Position on Inhibitory Activity

| Compound | Substituent | IC₅₀ (RNase H, µM) | IC₅₀ (IN, µM) | Selectivity (RNase H/IN) |

|---|---|---|---|---|

| 79 | 4-Cyanophenyl | 1.77 | 1.18 | 1.5 |

| 80 | 3-Cyanophenyl | >10 | >10 | N/A |

| 82 | 3-Cyanophenyl | 0.89 | 1.02 | 0.87 |

Electronic Effects of Substituents

In contrast, electron-donating groups like methoxy (e.g., in N-[4-(4-methoxyphenyl)-thiazol-2-yl] derivatives) may alter pharmacokinetic profiles. For instance, cardioprotective activity was observed in a 4-methoxyphenyl derivative, which outperformed reference drugs like Levocarnitine in hypoxia models . This suggests that substituent electronic properties directly influence biological efficacy and metabolic stability.

Alaninamide Derivatives with Varied Aryl Groups

N1-(4-Cyanophenyl)-D-alaninamide can be compared to other alaninamide derivatives. For example, N-(4-methylthiophenyl)hydrazinecarbothioamide (compound II) and its derivatives were synthesized with yields of 71–92%, demonstrating the feasibility of modifying aryl groups for diverse applications . The 4-cyanophenyl group may offer advantages in solubility or target affinity compared to bulkier or more hydrophobic substituents like 4-methylthiophenyl.

Table 2: Comparison of Alaninamide Derivatives

| Compound | Aryl Group | Yield (%) | Key Application |

|---|---|---|---|

| This compound | 4-Cyanophenyl | N/A | Enzyme inhibition (hypothetical) |

| N-(4-Methylthiophenyl)hydrazinecarbothioamide | 4-Methylthiophenyl | 71–92 | Antimicrobial/antitumor |

| N-[4-(4-Methoxyphenyl)-thiazol-2-yl] derivative | 4-Methoxyphenyl | N/A | Cardioprotective agent |

Pharmacokinetic and Toxicity Considerations

While this compound lacks halogens, its cyano group may still influence metabolic pathways, necessitating comparative studies on clearance rates and metabolite profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.